molecular formula C6H5BrN2O B2748750 3-Bromopicolinamide CAS No. 36057-54-2

3-Bromopicolinamide

Cat. No.: B2748750
CAS No.: 36057-54-2
M. Wt: 201.023
InChI Key: ZIWGQZWSTOEFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopicolinamide: is a chemical compound with the molecular formula C₆H₅BrN₂O and a molecular weight of 201.02 g/mol . It is a derivative of picolinamide, where a bromine atom is substituted at the third position of the pyridine ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.

Scientific Research Applications

3-Bromopicolinamide has several applications in scientific research:

Safety and Hazards

3-Bromopicolinamide is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Sens. 1 according to the GHS classification . The hazard statements include H301 - H317 - H319 . Precautionary statements include P280 - P301 + P310 - P305 + P351 + P338 .

Mechanism of Action

Pharmacokinetics

It is known to have high gastrointestinal absorption and is BBB permeant . Its Log Po/w (iLOGP) is 1.14, indicating its lipophilicity . These properties can impact the bioavailability of the compound, but more detailed studies are needed to fully understand its pharmacokinetics.

Result of Action

The molecular and cellular effects of 3-Bromopicolinamide’s action are currently unknown due to the lack of research on this compound .

Biochemical Analysis

Biochemical Properties

It is known that this compound has a molecular weight of 201.02 and its empirical formula is C6H5BrN2O

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 3-Bromopicolinamide in laboratory settings . Future studies should investigate the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions:

3-Bromopicolinamide can be synthesized through various methods. One common synthetic route involves the bromination of picolinamide. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods:

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

3-Bromopicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

    Substitution Products: Various substituted picolinamides depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of picolinamide.

    Reduction Products: Reduced forms of picolinamide.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Comparison with Similar Compounds

Uniqueness:

3-Bromopicolinamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in research and development .

Properties

IUPAC Name

3-bromopyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWGQZWSTOEFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.